molecular formula C20H18N2O3S2 B431092 10-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

10-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B431092
M. Wt: 398.5g/mol
InChI Key: VBFRGMQJKGSEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one is a chemical compound with the molecular formula C20H18N2O3S2. It consists of 20 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of Intermediates: Initial steps may include the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.

    Final Assembly: The final compound is assembled through a series of reactions, including coupling reactions, oxidation, or reduction, under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

10-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 10-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Properties

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5g/mol

IUPAC Name

10-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C20H18N2O3S2/c1-2-8-22-19(23)17-13-4-3-5-16(13)27-18(17)21-20(22)26-10-12-6-7-14-15(9-12)25-11-24-14/h2,6-7,9H,1,3-5,8,10-11H2

InChI Key

VBFRGMQJKGSEAC-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC4=C(C=C3)OCO4)SC5=C2CCC5

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC4=C(C=C3)OCO4)SC5=C2CCC5

Origin of Product

United States

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